molecular formula C8H10N4O B2360747 3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1159540-72-3

3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine

货号: B2360747
CAS 编号: 1159540-72-3
分子量: 178.195
InChI 键: FWCVHIXCLOZKAX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound with the molecular formula C8H10N4O.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the reaction of appropriate triazole and pyrazine derivatives under controlled conditions. One common method includes the alkylation of 3-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine with ethyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

化学反应分析

Types of Reactions

3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrazine oxides, while substitution reactions can produce a variety of substituted triazolopyrazines .

科学研究应用

Antitumor Activity

One of the most promising applications of 3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine is in the field of oncology. Research has shown that derivatives of this compound exhibit potent antitumor activity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, a study reported that certain derivatives demonstrated IC50 values as low as 0.83 µM against these cell lines, indicating strong antiproliferative effects .

Kinase Inhibition

The compound has been investigated as an inhibitor of various kinases involved in cancer progression. Specifically, it has shown inhibitory activity against c-Met and VEGFR-2 kinases. For example, one derivative exhibited an IC50 value of 26 nM against c-Met kinase, highlighting its potential as a targeted therapy for cancers driven by these signaling pathways .

Antibacterial and Antimicrobial Properties

Research into the antimicrobial properties of triazolo[4,3-a]pyrazine derivatives indicates their effectiveness against a range of bacterial strains. The compound has been evaluated for its antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Studies suggest that modifications to the triazolo ring can enhance its antimicrobial potency .

Anti-parasitic Activity

The compound's derivatives have also been explored for their anti-parasitic properties. In particular, they have shown efficacy against Plasmodium falciparum, the causative agent of malaria. The design and synthesis of these derivatives aimed to improve their bioactivity through structural modifications that enhance their interaction with the target enzymes in the parasite .

Neuroactive Potential

Emerging studies suggest that some derivatives of this compound may possess neuroactive properties. These compounds are being investigated for their potential effects on neurotransmitter systems and could lead to new treatments for neurological disorders .

Chemical Synthesis Insights

The synthesis of this compound typically involves several key steps:

  • Starting Materials : Commonly synthesized from 2,3-dichloropyrazine and hydrazines.
  • Reagents : Reactions often utilize acetonitrile and sodium hydroxide under controlled conditions to achieve desired yields.
  • Characterization : Synthesized compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure .

Summary Table of Biological Activities

Activity TypeTarget Organism/PathwayNotable Findings
AntitumorA549, MCF-7, HeLaIC50 values as low as 0.83 µM
Kinase Inhibitionc-Met/VEGFR-2IC50 = 26 nM for c-Met
AntibacterialStaphylococcus aureusEffective against multiple strains
Anti-parasiticPlasmodium falciparumSignificant bioactivity observed
NeuroactiveVarious neurotransmitter systemsPotential therapeutic effects

相似化合物的比较

Similar Compounds

  • 3-(Hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine
  • 3-(Methyl)-[1,2,4]triazolo[4,3-a]pyrazine
  • 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Uniqueness

3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its ethoxymethyl group, which can influence its reactivity and biological activity. This group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for further research and development .

生物活性

3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a novel heterocyclic compound belonging to the triazolo[4,3-a]pyrazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique ethoxymethyl substituent on the triazole ring may influence its pharmacological properties and enhance its therapeutic potential.

Chemical Structure and Synthesis

The molecular formula of this compound is C₈H₁₀N₄O. Its structure features a bicyclic arrangement comprising triazole and pyrazine rings. The synthesis of this compound typically involves several steps, including the reaction of 2,3-dichloropyrazine with hydrazines under reflux conditions to form intermediate hydrazones that cyclize to yield the desired product.

Antitumor Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. A notable investigation evaluated derivatives of [1,2,4]triazolo[4,3-a]pyrazine for their inhibitory effects on c-Met kinase and their cytotoxicity against various cancer cell lines. For example:

  • Compound 22i demonstrated significant anti-tumor activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC₅₀ values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM respectively. This compound also exhibited potent c-Met kinase inhibition (IC₅₀ = 48 nM) .

Antibacterial Activity

The antibacterial efficacy of triazolo[4,3-a]pyrazine derivatives has been extensively studied. In vitro evaluations revealed:

  • Some derivatives exhibited moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains.
  • For instance, a derivative showed a minimum inhibitory concentration (MIC) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to ampicillin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the triazolo[4,3-a]pyrazine scaffold can significantly affect biological activity:

  • Compounds with long alkyl chains at specific positions exhibited enhanced lipophilicity and cell permeability.
  • Electron-donating groups on aromatic substituents were found to improve antibacterial activity .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsNotable CompoundsIC₅₀/MIC Values
AntitumorA549, MCF-7, HeLaCompound 22i0.83 μM (A549), 0.15 μM (MCF-7)
AntibacterialS. aureus, E. coliVarious derivativesMIC: 32 μg/mL (S. aureus), 16 μg/mL (E. coli)

Case Studies

  • Antitumor Study : The evaluation of various triazolo[4,3-a]pyrazine derivatives for c-Met kinase inhibition demonstrated that structural modifications could lead to significant improvements in anti-cancer efficacy.
  • Antibacterial Evaluation : A comprehensive study involving multiple derivatives indicated that certain structural features are crucial for enhancing antibacterial potency against common pathogens.

属性

IUPAC Name

3-(ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-2-13-6-8-11-10-7-5-9-3-4-12(7)8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCVHIXCLOZKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN=C2N1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。